Methyl 5-(trifluoromethyl)piperidine-3-carboxylate
Description
Systematic Nomenclature and Structural Identification
Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is a fluorinated heterocyclic compound with the systematic IUPAC name methyl (3S,5S)-5-(trifluoromethyl)piperidine-3-carboxylate, reflecting its stereochemical configuration at positions 3 and 5 of the piperidine ring. The molecular formula is $$ \text{C}8\text{H}{12}\text{F}3\text{NO}2 $$, with a molecular weight of 211.19 g/mol. Its structural identity is further defined by the CAS Registry Number 1269755-53-4.
The piperidine core is substituted at position 3 with a methyl ester group ($$-\text{COOCH}3$$) and at position 5 with a trifluoromethyl group ($$-\text{CF}3$$). The stereochemistry is critical, as evidenced by the rel- designation in some derivatives. The canonical SMILES representation is $$ \text{COC(=O)[C@@H]1CNCC@@HC1} $$, highlighting the axial chirality of the substituents. The InChIKey $$ \text{SOQCKSUYTCVIEI-GEMLJDPKSA-N} $$ confirms the unique stereochemical fingerprint.
| Property | Value |
|---|---|
| CAS Registry Number | 1269755-53-4 |
| Molecular Formula | $$ \text{C}8\text{H}{12}\text{F}3\text{NO}2 $$ |
| Molecular Weight | 211.19 g/mol |
| SMILES | $$ \text{COC(=O)[C@@H]1CNCC@@HC1} $$ |
| InChIKey | $$ \text{SOQCKSUYTCVIEI-GEMLJDPKSA-N} $$ |
Historical Development of Trifluoromethyl-Substituted Piperidine Derivatives
The synthesis of trifluoromethylated piperidines has evolved significantly, driven by their utility in pharmaceuticals and agrochemicals. Early methods relied on fluorination agents like sulfur tetrafluoride ($$ \text{SF}_4 $$), which converted piperidine carboxylic acids to trifluoromethyl derivatives via a two-step mechanism:
- Formation of acyl fluorides ($$ \text{RCOF} $$).
- Subsequent fluorination to $$ \text{RCF}3 $$ .
For example, nipecotic acid (piperidine-3-carboxylic acid) reacts with $$ \text{SF}4 $$ in a mixed solvent system ($$ \text{HF/CHCl}_3 $$) at 95–105°C to yield 3-(trifluoromethyl)piperidine with ~80% efficiency.
Advancements in catalytic hydrogenation enabled selective reduction of fluoropyridines to piperidines. A 2020 study demonstrated cis-selective hydrogenation of 3-fluoropyridine using palladium catalysts, achieving diastereoselectivities >99:1. This method tolerates diverse functional groups, including esters, streamlining access to derivatives like this compound.
Alternative strategies include ring expansion of prolinols via aziridinium intermediates and cycloadditions using fluorinated dienophiles. These approaches emphasize modularity, enabling precise control over substitution patterns.
Significance of Stereochemical Configuration in Piperidine Carboxylates
The stereochemistry of this compound profoundly influences its physicochemical and potential bioactive properties. The trifluoromethyl group exhibits a strong axial preference in piperidine systems due to charge-dipole interactions between the $$ \text{C–F} $$ bonds and the protonated nitrogen. For example, in cis-3,5-difluoropiperidine, the axial $$ \text{CF}_3 $$ conformation is stabilized by $$ \text{C–F} \cdots \text{H–N}^+ $$ interactions, reducing ring strain.
Steric effects further modulate conformational stability. Substituents at C2 or C6 disrupt nonclassical orbital interactions, favoring equatorial $$ \text{CF}3 $$ orientations in polar solvents. Computational studies using density functional theory (DFT) reveal that hyperconjugation between the $$ \text{CF}3 $$ group and the piperidine ring contributes to the axial preference, with energy differences of 2–5 kcal/mol between axial and equatorial conformers.
These stereochemical nuances are critical for designing derivatives with tailored properties. For instance, axial $$ \text{CF}_3 $$ groups enhance metabolic stability by shielding the nitrogen from enzymatic oxidation, while equatorial positions may improve solubility via dipole–solvent interactions.
Key Stereochemical Insights :
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h5-6,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYKDGRNKLVWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate typically involves the reaction of 5-(trifluoromethyl)piperidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction mixture is then neutralized and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Scientific Research Applications
Organic Synthesis
Methyl 5-(trifluoromethyl)piperidine-3-carboxylate serves as a versatile building block in synthetic organic chemistry. Its structure allows for:
- Formation of Complex Molecules : Utilized in synthesizing pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution.
- Modification of Biological Activity : The trifluoromethyl group can be modified to enhance the compound's biological properties or tailor them for specific applications.
Pharmaceutical Research
The compound has been investigated for its potential as a lead compound in drug development:
- Enzyme Inhibition : Its structural similarity to biologically active molecules makes it suitable for studying enzyme inhibitors and receptor modulators .
- Therapeutic Properties : Research indicates potential anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration .
Biological Studies
The unique properties of this compound facilitate various biological applications:
- Targeting MmpL3 in Tuberculosis : Case studies have shown that related compounds targeting the MmpL3 protein exhibit promising anti-tubercular activity, highlighting the compound's relevance in infectious disease research .
- Mechanistic Studies : Investigations into its interaction with biological membranes provide insights into its potential cytotoxicity and off-target effects .
Data Table of Key Applications
Case Study 1: Anti-Tubercular Activity
A study focused on compounds related to this compound revealed significant efficacy against Mycobacterium tuberculosis by inhibiting the MmpL3 protein. The investigation demonstrated a concentration-dependent effect, emphasizing the importance of lipophilicity in enhancing bioactivity against bacterial membranes .
Case Study 2: Mechanistic Insights
Research exploring the mechanism of action indicated that the trifluoromethyl group enhances membrane permeability, allowing better interaction with target enzymes. This property was crucial in evaluating cytotoxicity risks associated with high lipophilicity compounds .
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Methyl 5-(trifluoromethyl)piperidine-3-carboxylate with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications.
Key Comparative Analysis
Electronic and Steric Effects :
- Trifluoromethyl vs. Methyl : The -CF₃ group in this compound increases electron-withdrawing effects and steric bulk compared to the -CH₃ group in Methyl 5-methylpiperidine-3-carboxylate. This enhances resistance to oxidative metabolism in drug candidates .
- Pyridine vs. Piperidine : Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (pyridine core) exhibits greater aromaticity and rigidity than the piperidine derivatives, influencing binding affinity in enzyme inhibition studies .
Conformational Flexibility :
- Piperidine derivatives (e.g., Methyl piperidine-3-carboxylate) exhibit ring puckering, as defined by Cremer-Pople coordinates, which affects their interaction with biological targets . The -CF₃ group in this compound may stabilize specific puckered conformations, altering pharmacokinetic profiles .
Pharmaceutical Relevance
- This compound is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors and neurokinin receptor antagonists, where the -CF₃ group improves blood-brain barrier penetration .
- Its pyridine analogue (CAS 655235-65-7) is used in herbicide development due to its stability under UV light and soil conditions .
Biological Activity
Methyl 5-(trifluoromethyl)piperidine-3-carboxylate is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its trifluoromethyl group attached to a piperidine ring. Its molecular formula is , and it typically exists as a hydrochloride salt, which enhances its solubility in biological systems.
The trifluoromethyl group significantly influences the compound's lipophilicity, allowing it to interact with hydrophobic regions of proteins and cellular membranes. This interaction can modulate the activity of various enzymes and receptors, leading to diverse biological effects. Preliminary studies suggest that the compound may influence neurotransmitter release and uptake, indicating potential central nervous system (CNS) activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibitors of pathways involving serine metabolism have been identified using structure-activity relationship (SAR) studies, highlighting the importance of specific functional groups in enhancing biological activity . The presence of the trifluoromethyl group may enhance binding affinity to target enzymes.
Comparative Analysis of Similar Compounds
A comparative analysis was conducted on various piperidine derivatives, including this compound. The following table summarizes key findings regarding their biological activities:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Contains trifluoromethyl group | Potential CNS activity | |
| Methyl 5-(fluoromethyl)piperidine-3-carboxylate | Lacks trifluoromethyl; less lipophilic | Lower antiviral activity | |
| Methyl 5-(chloromethyl)piperidine-3-carboxylate | Chlorine instead of fluorine | Altered reactivity |
This table illustrates how the presence of the trifluoromethyl group may enhance the compound's biological properties compared to other halogenated derivatives.
Future Directions in Research
Further research is essential to elucidate the specific biological effects of this compound. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanisms of action will be crucial for understanding its potential therapeutic applications.
Q & A
Basic: What are the common synthetic strategies for Methyl 5-(trifluoromethyl)piperidine-3-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, the trifluoromethyl group may be introduced via nucleophilic trifluoromethylation or by using fluorinated building blocks. A key step is the esterification of the carboxylate group under mild conditions (e.g., DCC/DMAP coupling) to avoid racemization. Post-synthetic purification often employs recrystallization or chromatography to achieve high purity (>95%) .
Advanced: How can enantioselective synthesis of this compound be optimized for chiral resolution?
Methodological Answer:
Chiral resolution can be achieved using asymmetric catalysis. For instance, chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) may direct stereochemistry during ring closure. Evidence from similar piperidine derivatives (e.g., cis/trans isomer separation using DBU or LiHMDS in THF) suggests that reaction temperature and base selection critically influence stereochemical outcomes. X-ray crystallography (via SHELX refinement ) and chiral HPLC are essential for verifying enantiopurity .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Standard characterization includes:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon assignments (e.g., distinguishing trifluoromethyl peaks at ~110-120 ppm in F NMR).
- Mass Spectrometry : HRMS for exact mass verification (e.g., observed [M+H] at m/z 323.74).
- FTIR : Identification of ester carbonyl stretches (~1720 cm) and piperidine ring vibrations .
Advanced: How can X-ray crystallography resolve ambiguities in its 3D structure?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond angles and conformations. For example, the trifluoromethyl group’s orientation relative to the piperidine ring can be determined, which is critical for understanding steric effects in drug-receptor interactions. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to avoid hydrate formation .
Basic: What pharmacological interactions are reported for this compound?
Methodological Answer:
Preliminary studies suggest interactions with CNS receptors (e.g., serotonin or dopamine transporters) due to structural similarity to neuroactive piperidine derivatives. In vitro assays (e.g., radioligand binding) are used to quantify affinity (K values). The trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration, but may also increase metabolic stability challenges .
Advanced: How can contradictions between in vitro and in vivo pharmacological data be resolved?
Methodological Answer:
Discrepancies often arise from metabolic degradation or off-target effects. Strategies include:
- Metabolomic Profiling : LC-MS/MS to identify active metabolites.
- Pharmacokinetic Modeling : Allometric scaling to predict in vivo clearance.
- Receptor Mutagenesis : Validating binding hypotheses by altering key residues (e.g., via CRISPR/Cas9) .
Basic: What structural analogs of this compound are studied for SAR?
Methodological Answer:
Key analogs include halogenated derivatives (e.g., chloro-, bromo-substituted piperidines) and ester variants (e.g., ethyl instead of methyl). SAR studies reveal that the trifluoromethyl group enhances target affinity by 3-5x compared to non-fluorinated analogs. Tabulated data from comparative studies (e.g., IC values) are critical for identifying pharmacophores .
Advanced: How can computational modeling predict modifications to improve binding affinity?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model ligand-receptor interactions. QSAR models trained on analog datasets can predict the impact of substituents (e.g., replacing trifluoromethyl with pentafluorosulfanyl). Free energy perturbation (FEP) calculations quantify ΔΔG of binding for proposed modifications .
Basic: What are the initial toxicity assessment protocols for this compound?
Methodological Answer:
- Acute Toxicity : LD determination in rodent models.
- Genotoxicity : Ames test for mutagenicity.
- Cytotoxicity : MTT assays on HEK293 or HepG2 cells.
Note: Limited ecotoxicological data exist; standard OECD guidelines (e.g., Test No. 423) are recommended .
Advanced: How can researchers address gaps in long-term toxicity data?
Methodological Answer:
- Subchronic Studies : 90-day rodent dosing with histopathological analysis.
- Metabolite Tracking : C-labeled compound to assess bioaccumulation.
- Omics Approaches : Transcriptomics/proteomics to identify off-target pathways. Collaboration with regulatory bodies (e.g., EPA) ensures compliance with REACH protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
